N-oxobenzamide
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Overview
Description
N-oxobenzamide is an organic compound with the molecular formula C7H5NO2 It is a derivative of benzamide, where the nitrogen atom is bonded to an oxygen atom, forming an N-oxide
Preparation Methods
Synthetic Routes and Reaction Conditions
N-oxobenzamide can be synthesized through the oxidation of benzamide. One common method involves the use of oxidizing agents such as hydrogen peroxide (H2O2) in the presence of a catalyst like titanium silicalite (TS-1) in methanol. This method is efficient and environmentally friendly .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using similar oxidizing agents and catalysts. The choice of solvent and reaction conditions can be optimized to maximize yield and purity. Continuous flow reactors are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-oxobenzamide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxides.
Reduction: Reduction reactions can convert this compound back to benzamide.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of catalysts like TS-1.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of higher oxides.
Reduction: Benzamide.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
N-oxobenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-oxobenzamide involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, affecting biochemical pathways. For example, it may inhibit histone deacetylases, leading to changes in gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound, lacking the N-oxide group.
N-methylbenzamide: A methylated derivative of benzamide.
N-phenylbenzamide: A phenylated derivative of benzamide.
Uniqueness
N-oxobenzamide is unique due to the presence of the N-oxide group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
58696-10-9 |
---|---|
Molecular Formula |
C7H5NO2 |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
N-oxobenzamide |
InChI |
InChI=1S/C7H5NO2/c9-7(8-10)6-4-2-1-3-5-6/h1-5H |
InChI Key |
ZDVQNKMYFPSYRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=O |
Origin of Product |
United States |
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